molecular formula C8H12N4O B11719253 2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol

2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol

Cat. No.: B11719253
M. Wt: 180.21 g/mol
InChI Key: ZAVSYFWTAONJOE-UHFFFAOYSA-N
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Description

2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion to an aromatic structure.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in the life cycle of pathogens like Trypanosoma brucei and Plasmodium falciparum. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(pyrrolidin-2-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its pyrrolidine ring enhances its potential as a versatile scaffold in drug discovery and medicinal chemistry .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2-amino-4-pyrrolidin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N4O/c9-8-11-6(4-7(13)12-8)5-2-1-3-10-5/h4-5,10H,1-3H2,(H3,9,11,12,13)

InChI Key

ZAVSYFWTAONJOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=O)NC(=N2)N

Origin of Product

United States

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